molecular formula C8H11N5O3 B14035739 (s)-9-(2,3-Dihydroxypropyl)guanine

(s)-9-(2,3-Dihydroxypropyl)guanine

Cat. No.: B14035739
M. Wt: 225.20 g/mol
InChI Key: UHZYGPBCTIWWBC-BYPYZUCNSA-N
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Description

(s)-9-(2,3-Dihydroxypropyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanine base attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-9-(2,3-Dihydroxypropyl)guanine typically involves the reaction of guanine with 2,3-dihydroxypropyl derivatives under controlled conditions. One common method involves the use of glycidol (2,3-epoxy-1-propanol) as a starting material, which reacts with guanine in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(s)-9-(2,3-Dihydroxypropyl)guanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as singlet oxygen, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include oxidized derivatives such as oxazolone and imidazolone, as well as substituted guanine compounds .

Mechanism of Action

The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)guanine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in molecular biology and medicine .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs such as:

    Acyclovir: Used as an antiviral agent.

    Ganciclovir: Another antiviral compound.

    Ribavirin: Used to treat viral infections.

Uniqueness

(s)-9-(2,3-Dihydroxypropyl)guanine is unique due to its specific 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This structural feature enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1

InChI Key

UHZYGPBCTIWWBC-BYPYZUCNSA-N

Isomeric SMILES

C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N

Origin of Product

United States

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